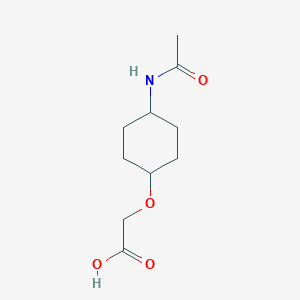
(4-Acetylamino-cyclohexyloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetylamino-cyclohexyloxy)-acetic acid is an organic compound with a unique structure that includes an acetylamino group attached to a cyclohexyloxy moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylamino-cyclohexyloxy)-acetic acid typically involves the acetylation of 4-amino-cyclohexyloxy-acetic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylamino-cyclohexyloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces substituted derivatives with different functional groups.
Scientific Research Applications
(4-Acetylamino-cyclohexyloxy)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Acetylamino-cyclohexyloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylamino-cyclohexyl acetate
- 4-Amino-cyclohexyloxy-acetic acid
- 4-Acetylamino-cyclohexanol
Uniqueness
(4-Acetylamino-cyclohexyloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-acetamidocyclohexyl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSCJAWSYTMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7933294.png)
![(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide](/img/structure/B7933299.png)
![(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7933317.png)
![(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7933321.png)
![[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7933322.png)
![[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7933330.png)
![[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7933336.png)
![[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7933350.png)
![[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7933359.png)
![{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7933360.png)
![{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7933372.png)
![{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7933380.png)
![{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7933387.png)
![{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7933389.png)
